Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
Description
Properties
IUPAC Name |
tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIECHYMHKXJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624468 | |
| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115754-62-6 | |
| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Acetaldehyde Ethylene Glycol Acetal
The reaction involves ethylene glycol and acetaldehyde, followed by bromination under controlled conditions. A representative protocol involves:
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Acetal Formation : Ethylene glycol (10.326 kg, 166.3 mol) reacts with freshly distilled acetaldehyde (3.66 kg, 83.185 mol) at room temperature for 30 minutes to form acetaldehyde ethylene glycol acetal.
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Bromination : Bromine (14.622 kg, 91.504 mol) is added dropwise to the acetal at 0–3°C, followed by stirring for 3.5 hours. The product is isolated via reduced-pressure distillation, yielding 79.2% pure 2-bromomethyl-1,3-dioxolane.
Key Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0–3°C | Minimizes side reactions |
| Bromine Equivalents | 1.1 eq | Ensures complete conversion |
| Distillation Pressure | 3.6 kPa | Isolates product efficiently |
This method prioritizes low temperatures to suppress polybromination and thermal decomposition.
Quaternization of Tributylphosphine with 2-Bromomethyl-1,3-dioxolane
The final step involves reacting 2-bromomethyl-1,3-dioxolane with tributylphosphine to form the target phosphonium salt.
Reaction Mechanism and Conditions
Tributylphosphine undergoes nucleophilic substitution with the brominated dioxolane in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The reaction is exothermic and requires careful temperature control:
Optimization Insights :
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Solvent Choice : Tetrahydrofuran (THF) enhances reaction rates due to its polarity, while dichloromethane (DCM) facilitates easier product isolation.
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Stoichiometry : A 1:1 molar ratio of tributylphosphine to brominated dioxolane prevents dimerization byproducts.
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Temperature : Maintaining 0–25°C avoids phosphine oxidation and ensures high regioselectivity.
Yield Data :
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 85 |
| DCM | 0 | 24 | 78 |
Alternative Synthetic Routes and Modifications
Halogen Exchange Reactions
Patent literature describes halogen exchange methods using sodium iodide or potassium bromide in acetone, though these are less common due to competing elimination pathways. For example:
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate quaternization, reducing reaction times from hours to minutes. Preliminary studies report 90% yield in 30 minutes using 100 W irradiation.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding colorless crystals with >98% purity.
Spectroscopic Validation
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H NMR (CDCl): δ 4.17 (m, 2H, dioxolane OCH), 3.65 (m, 4H, OCHCHO), 2.45 (m, 6H, PCH), 1.30 (m, 27H, butyl CH/CH).
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P NMR : Single resonance at δ 25.3 ppm, confirming phosphonium formation.
Industrial-Scale Production Challenges
Scaling up the synthesis necessitates addressing:
Chemical Reactions Analysis
Types of Reactions
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It is also involved in Wittig reactions, where it acts as a phosphonium ylide precursor .
Common Reagents and Conditions
The compound reacts with aldehydes and ketones in the presence of a base such as sodium hydride or potassium tert-butoxide to form alkenes. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis. The high reactivity and selectivity of this compound make it an essential reagent in the synthesis of complex organic molecules .
Scientific Research Applications
Organic Synthesis
Catalytic Role
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide serves as an effective catalyst in organic reactions. It facilitates nucleophilic substitutions and other transformations under mild conditions, improving yields and reaction times for various organic transformations. This capability is particularly valuable in the synthesis of complex molecules.
Case Study
In a study involving rhodium-catalyzed reactions, this compound was utilized to regio-selectively prepare indole derivatives, demonstrating its efficiency in synthesizing biologically relevant compounds.
Biochemistry and Pharmacology
Therapeutic Applications
The compound has been explored for its potential in pharmacology, particularly in the microwave-assisted synthesis of therapeutic agents. These synthesized inhibitors have shown promising activity in preclinical models, indicating potential for further drug development.
Fluorescent Probes
In analytical chemistry, this compound is used to synthesize ratiometric fluorescent probes that can distinguish between similar biomolecules with high specificity. These probes have been successfully applied in biological assays for precise measurement of target molecules.
Antitumor Activity
Research has indicated that some synthesized compounds derived from this compound demonstrate antitumor activity in laboratory settings. This suggests potential pathways for developing new cancer therapies.
Ionic Liquids
Synthesis and Applications
The compound can participate in the formation of ionic liquids, which are useful in various synthetic pathways. Its unique properties allow it to address challenges associated with ionic liquids in diverse applications .
Mechanism of Action
The mechanism of action of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide involves the formation of a phosphonium ylide, which reacts with carbonyl compounds to form alkenes. The ylide formation is facilitated by the presence of a base, which deprotonates the phosphonium salt, generating the reactive ylide species . This ylide then undergoes a nucleophilic addition to the carbonyl compound, followed by an elimination reaction to form the alkene product .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonium Salts
Substituent Variations on the Phosphorus Atom
Phosphonium salts are highly tunable based on their substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects: Tributyl groups (electron-donating) enhance solubility in non-polar solvents compared to triphenyl analogs, which are bulkier and less reactive in ylide formation .
- Functional Group Impact : The dioxolane moiety in this compound allows aldehyde protection, whereas propargyl or cetyl groups expand utility into click chemistry or phase-transfer applications .
Counterion and Functional Group Variations
- Counterion Effects : Bromide ions (e.g., in CAS 115754-62-6) facilitate nucleophilic displacement in ylide formation. Chloride analogs (e.g., tributylallyl phosphonium chloride) exhibit similar reactivity but differ in solubility .
- Dioxolane vs. Other Protecting Groups : The dioxolane ring hydrolyzes to release aldehydes under acidic conditions, whereas acetal or ketal-protected phosphonium salts (e.g., ethyl-dioxolane derivatives) offer delayed aldehyde liberation .
Biological Activity
Overview
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide (TDB) is a phosphonium salt with the molecular formula and a molecular weight of 369.32 g/mol. This compound has garnered attention for its diverse applications in biological and chemical research, particularly as a precursor in organic synthesis and as a fluorescent probe for detecting biological molecules.
TDB exhibits biological activity primarily through its role in synthesizing fluorescent probes that can detect important biomolecules such as cysteine and glutathione. The mechanism involves the interaction of TDB with these biomolecules, facilitating their identification through fluorescence signaling. This property makes TDB a valuable tool in biochemical assays and cellular imaging .
1. Fluorescent Probes
TDB is utilized in the preparation of fluorescent probes. These probes are essential for the detection of reactive thiols in biological systems, which are crucial for understanding various cellular processes and disease mechanisms .
2. Antimicrobial Activity
Research indicates that derivatives of dioxolanes, including those related to TDB, exhibit significant antibacterial and antifungal properties. In vitro studies have shown that certain dioxolane derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans .
3. Cytotoxicity Studies
Cytotoxicity assessments conducted on mammalian cell lines indicate varying levels of toxicity associated with TDB and its derivatives. For instance, some studies report minimal cytotoxic effects at low concentrations, while higher concentrations lead to significant cell death .
Synthesis and Characterization
TDB can be synthesized through a reaction involving tributylphosphine and 1,3-dioxolan-2-ylmethyl bromide under inert conditions to prevent moisture interference. The compound's characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm its structure .
Case Studies
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 - 1250 |
| Compound B | Pseudomonas aeruginosa | 500 - 1000 |
| Compound C | Candida albicans | 250 - 500 |
Table 2: Cytotoxic Effects on HeLa Cells
| Concentration (µM) | Cell Viability (%) after 24h |
|---|---|
| 0.1 | >95% |
| 1 | 85% |
| 10 | <50% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
